molecular formula C17H16N2O3 B11320716 N-(8-propoxyquinolin-5-yl)furan-2-carboxamide

N-(8-propoxyquinolin-5-yl)furan-2-carboxamide

Cat. No.: B11320716
M. Wt: 296.32 g/mol
InChI Key: UAXRFXVRHQSMAM-UHFFFAOYSA-N
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Description

N-(8-propoxyquinolin-5-yl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of N-(8-propoxyquinolin-5-yl)furan-2-carboxamide typically involves the reaction of 8-propoxyquinoline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as HATU and N,N-diisopropylethylamine in a suitable solvent like dichloromethane . The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up this synthetic route using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

N-(8-propoxyquinolin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the furan ring .

Mechanism of Action

The mechanism of action of N-(8-propoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis through the activation of the p53-p21 pathway . This leads to cell cycle arrest and subsequent cell death. The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell lysis .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(8-propoxyquinolin-5-yl)furan-2-carboxamide

InChI

InChI=1S/C17H16N2O3/c1-2-10-21-14-8-7-13(12-5-3-9-18-16(12)14)19-17(20)15-6-4-11-22-15/h3-9,11H,2,10H2,1H3,(H,19,20)

InChI Key

UAXRFXVRHQSMAM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CO3)C=CC=N2

Origin of Product

United States

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